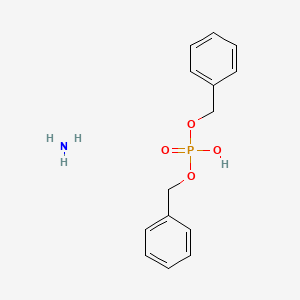

Azane;dibenzyl hydrogen phosphate

Description

Significance of Organophosphorus Compounds in Synthetic Chemistry

Organophosphorus chemistry is a vast and continuously evolving field of organic chemistry. longdom.org These compounds, which are organic derivatives of phosphoric acid, are fundamental to various scientific and industrial domains, including medicinal, pharmaceutical, agricultural, and industrial chemistry. longdom.org Their importance stems from their inherent physical and biological properties, which are a consequence of phosphorus's variable oxidation states, multivalency, and unique bonding characteristics. longdom.org

In the realm of synthetic chemistry, organophosphorus compounds have extensive applications. frontiersin.org They are not only components of crucial biomolecules like adenosine (B11128) triphosphate (ATP), the primary energy carrier in cells, but also feature in the structures of many therapeutic agents, prodrugs, and bioactive natural products. longdom.orgnih.gov For instance, over 80 phosphorus-containing drugs are used in clinical practice, and more than 300 are utilized as pesticides. frontiersin.org

The versatility of organophosphorus compounds is further highlighted by their role as reagents and ligands in organic synthesis. frontiersin.orgnih.gov Phosphonates, for example, are widely used as improved Wittig reagents for the synthesis of alkenes. frontiersin.org Phosphines are critical ligands in metal-catalyzed reactions, with P-chiral phosphine (B1218219) ligands being particularly effective in inducing high stereoselectivity in asymmetric catalysis. frontiersin.org The phosphate (B84403) group can also act as a directing group to facilitate the activation of C-H bonds in transition-metal-catalyzed reactions. nih.gov The continuous development of novel synthetic methods involving organophosphorus compounds underscores their enduring importance in modern chemistry. longdom.org

Overview of Dibenzyl Hydrogen Phosphate as a Key Intermediate and Reagent

Dibenzyl hydrogen phosphate (DBzP), also known by its systematic name, dibenzyl hydrogen phosphate, is a specific organophosphate ester that serves as a crucial building block and reagent in a variety of chemical transformations. sigmaaldrich.comsynthonix.com Its structure features a central phosphate group bonded to two benzyl (B1604629) groups and one hydroxyl group, making it a stable, often crystalline powder at room temperature. sigmaaldrich.comsigmaaldrich.com

Properties of Dibenzyl Hydrogen Phosphate

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C14H15O4P | synthonix.com |

| Molecular Weight | 278.24 g/mol | sigmaaldrich.comsynthonix.com |

| CAS Number | 1623-08-1 | sigmaaldrich.comsynthonix.com |

| Appearance | Powder | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 78-80 °C | sigmaaldrich.comsigmaaldrich.com |

| Linear Formula | (C6H5CH2O)2P(O)(OH) | sigmaaldrich.comsigmaaldrich.com |

The utility of DBzP in organic synthesis is multifaceted. It is employed as a promoter for the monoselective ortho-C-H alkylation of N-quinolyl benzamides. sigmaaldrich.comsigmaaldrich.comelampharma.com Furthermore, it participates in the ring-opening reactions of epoxides, such as benzylglycidol, to produce dihydroxyacetone phosphate (DHAP). sigmaaldrich.comsigmaaldrich.comelampharma.com One of its most significant applications is as a reactant for the synthesis of stereospecific 1,2-trans glycosyl phosphates, which are important intermediates in carbohydrate chemistry. sigmaaldrich.comelampharma.comtaylorfrancis.com

Dibenzyl hydrogen phosphate also serves as a precursor for the synthesis of other important phosphorylating agents, most notably tetrabenzyl pyrophosphate (TBPP). orgsyn.org TBPP has become increasingly utilized for both O- and N-phosphorylation in the synthesis of complex, biologically active molecules, including various prodrugs and enzyme inhibitors. orgsyn.org The benzyl groups in the resulting phosphorylated products can be readily removed by hydrogenolysis, a clean and efficient deprotection method. orgsyn.orgrsc.org This combination of reactivity and deprotection facility makes dibenzyl hydrogen phosphate a valuable intermediate in the synthesis of a wide array of phosphate-containing compounds. orgsyn.orgchemimpex.com

Historical Context of Dibenzyl Hydrogen Phosphate in Phosphorylation Reactions

The development of methods for phosphorylation, the addition of a phosphoryl group to a molecule, has been a central theme in organic and biological chemistry for decades. rsc.orgwikipedia.org Phosphorylation is a key process in numerous biological pathways, including energy metabolism and cell signaling. nih.govwikipedia.org The synthesis of phosphate esters and amides in the laboratory under mild conditions, however, has historically presented significant challenges. rsc.org

In the mid-20th century, a significant advancement in this area was the development of dibenzyl chlorophosphonate as a phosphorylating agent by Atherton, Openshaw, and Todd. rsc.org This reagent was prepared from dibenzyl hydrogen phosphite (B83602), a close relative of dibenzyl hydrogen phosphate. The research was driven by the need for convenient and mild phosphorylation methods suitable for sensitive molecules like carbohydrates and purine (B94841) glycosides, which are essential components of nucleotides with co-enzyme functions. rsc.org

Dibenzyl chlorophosphonate was found to react readily with amines and alcohols (in the presence of pyridine) to yield the corresponding dibenzyl phosphate esters. rsc.org A key feature of this methodology was the ability to remove the benzyl protecting groups via catalytic hydrogenolysis, a mild procedure that preserves sensitive functional groups within the molecule. rsc.org This approach offered a significant advantage over previous methods that often required harsh conditions. For instance, the earlier use of diphenyl chlorophosphonate also allowed for hydrogenolytic removal of the phenyl groups, but the development of the dibenzyl-based reagent provided a valuable alternative. rsc.org The foundational work on dibenzyl-based phosphorylating agents laid the groundwork for the broader application of compounds like dibenzyl hydrogen phosphate in the synthesis of complex, biologically important phosphate esters.

Properties

Molecular Formula |

C14H18NO4P |

|---|---|

Molecular Weight |

295.27 g/mol |

IUPAC Name |

azane;dibenzyl hydrogen phosphate |

InChI |

InChI=1S/C14H15O4P.H3N/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16);1H3 |

InChI Key |

PNTCBYMYXZCKMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(O)OCC2=CC=CC=C2.N |

Origin of Product |

United States |

Chemical Transformations and Reactivity of Dibenzyl Hydrogen Phosphate

Formation of Pyrophosphate Derivatives

A key reaction of dibenzyl hydrogen phosphate (B84403) is its conversion to tetrabenzyl pyrophosphate through the action of acyl chlorides. rsc.org Research has confirmed that treating dibenzyl hydrogen phosphate with reagents like thionyl chloride and other acyl halides results in the formation of tetrabenzyl pyrophosphate, rather than the expected dibenzyl chlorophosphonate. rsc.org

The reaction has been studied with various acyl chlorides and conditions:

Thionyl Chloride: Experiments using thionyl chloride, both alone and in the presence of tertiary bases and in different hydrocarbon solvents, consistently yielded tetrabenzyl pyrophosphate. rsc.org

Oxalyl Chloride: The reaction with oxalyl chloride proceeds through an initial mixed anhydride (B1165640) intermediate, bis(dibenzylphosphoryl) oxalate. rsc.org When this intermediate is heated to its melting point or treated with a tertiary base, it decomposes, evolving carbon monoxide and carbon dioxide to yield tetrabenzyl pyrophosphate. rsc.org

This transformation is significant for nucleotide synthesis, where pyrophosphate linkages are fundamental. rsc.org The synthesis can also be achieved by reacting dibenzyl hydrogen phosphate with dicyclohexylcarbodi-imide (DCC), where the reaction is almost instantaneous at room temperature and gives excellent yields of tetrabenzyl pyrophosphate. scribd.comgoogle.com

| Reagent | Intermediate | Final Product | Reference |

|---|---|---|---|

| Thionyl Chloride | Not specified | Tetrabenzyl pyrophosphate | rsc.org |

| Oxalyl Chloride | Bis(dibenzylphosphoryl) oxalate | Tetrabenzyl pyrophosphate | rsc.org |

| Dicyclohexylcarbodi-imide (DCC) | Not specified | Tetrabenzyl pyrophosphate | scribd.comgoogle.com |

Dephosphorylation Processes and Pathways

The dephosphorylation of molecules containing the dibenzyl phosphate group is a critical process, especially in the context of phosphate prodrugs, which are designed to improve the solubility and delivery of therapeutic agents. mdpi.comedgccjournal.org

Mechanistic studies on the dephosphorylation of complex phosphate prodrugs reveal that the process can be highly regioselective. mdpi.com In one such study, the dephosphorylation of a diphosphate (B83284) compound in a methanol (B129727) solution was investigated. mdpi.com The proposed mechanism involves a nucleophilic substitution where methanol attacks one of the benzyl (B1604629) groups in the dibenzylphosphoryl moiety. mdpi.com This is supported by the detection of benzyl methyl ether in the reaction mixture, indicating a direct role for the solvent in the debenzylation step. mdpi.com

This process is a key activation pathway for phosphate prodrugs, which are often rendered neutral and more lipophilic by protecting groups like benzyl esters to facilitate passage across cell membranes. acs.orgacs.org Once inside the cell, these groups are cleaved, often enzymatically, to release the active drug. mdpi.comacs.org

During the dephosphorylation of a model diphosphate prodrug in methanol, several key intermediate and final products have been identified using LC-MS and HPLC analyses. mdpi.com The process involves the formation of an intermediate where one of the benzyl groups has been substituted by a methyl group from the methanol solvent. mdpi.com

The major detectable final products from the complete methanolysis of the starting compound are dibenzyl phosphate and benzyl hydrogen phosphate. mdpi.com The formation of the intermediate product was observed to increase at the beginning of the reaction and then decrease after 24 hours, consistent with its role as a transient species in the pathway. mdpi.com

The stability and decomposition of dibenzyl phosphate-containing molecules are highly dependent on the solvent and conditions. In a study of a diphosphate prodrug in methanol, the reaction kinetics were monitored over a 96-hour period. mdpi.com

| Time (hours) | Event/Observation | Reference |

|---|---|---|

| 0 - 24 | Formation of intermediate increases. | mdpi.com |

| > 24 | Concentration of intermediate begins to decrease. | mdpi.com |

| 48 | Dibenzyl phosphate-containing product reaches highest detected distribution (60%). | mdpi.com |

| 96 | Methanolysis of the starting diphosphate is complete. | mdpi.com |

Hydrolysis Studies of Dibenzyl Phosphates

The hydrolysis of phosphate esters, including dibenzyl hydrogen phosphate, is a pivotal reaction in both biological and synthetic chemistry. nih.govnih.gov The phosphodiester bond is kinetically stable, and its cleavage is often catalyzed. nih.gov Studies into the hydrolysis of dibenzyl phosphates and related structures provide insight into reaction mechanisms, catalytic processes, and the factors influencing reactivity.

The hydrolysis of a phosphodiester like dibenzyl hydrogen phosphate proceeds via nucleophilic attack on the electrophilic phosphorus center. youtube.com Unlike phosphomonoesters, which can utilize an internal hydroxyl group for intramolecular general acid catalysis, phosphodiesters lack this feature, resulting in a comparatively slower rate of uncatalyzed hydrolysis. youtube.com The mechanism typically involves the addition of a nucleophile (such as water or a hydroxide (B78521) ion) to the phosphorus atom, forming a transient pentacoordinate intermediate, followed by the departure of a leaving group (a benzyloxy group in this case). youtube.com

Research has focused extensively on methods to catalyze this transformation, including enzymatic and metal-complex-mediated approaches.

Enzymatic Hydrolysis

Phosphotriesterases (PTEs) are enzymes capable of catalyzing the hydrolysis of organophosphates with remarkable efficiency and selectivity. nih.gov The phosphotriesterase from Sphingobium sp. TCM1 (Sb-PTE), for instance, is noted for its ability to hydrolyze a wide array of organophosphate triesters. nih.gov Studies on biaryl phosphate esters, which are structurally analogous to dibenzyl phosphate, demonstrate the catalytic power and stereoselectivity of such enzymes. nih.gov The catalytic efficiency (kcat/Km) of Sb-PTE for various chiral phosphate triesters can range from approximately 10 M⁻¹ s⁻¹ to as high as 10⁵ M⁻¹ s⁻¹. nih.gov The analysis of these enzymatic reactions is often conducted using ³¹P NMR spectroscopy to identify the hydrolysis products under controlled conditions, typically in a buffered solution containing a metal cofactor like MnCl₂. nih.gov

Table 1: Examples of Catalytic Efficiency in Enzymatic Hydrolysis of Biaryl Phosphate Esters by Sb-PTE

This table presents kinetic data for the hydrolysis of various binol-derived phosphate esters, demonstrating the catalytic proficiency of the Sb-PTE enzyme. The data is based on findings from studies on phosphotriesterases. nih.gov

| Substrate (Biaryl Phosphate Ester) | Catalyst | Catalytic Efficiency (kcat/Km) (M⁻¹ s⁻¹) | Primary Hydrolysis Product |

|---|---|---|---|

| (R)-Binol-derived phosphate triester | Sb-PTE | ~10¹ - 10⁵ | Binol monophosphate derivative |

| (S)-Binol-derived phosphate triester | Sb-PTE | ~10¹ - 10⁵ | Binol monophosphate derivative |

| Bisphosphorylated (S)-Binol Ester | Sb-PTE | Data-dependent | Dimethyl phosphate |

| Naphthyl phosphate ester derivative | Sb-PTE | Data-dependent | Hydrolysis of methyl groups |

Metal-Complex Catalyzed Hydrolysis

To mimic the function of metalloenzymes like purple acid phosphatase, researchers have developed synthetic metal complexes that catalyze phosphate ester hydrolysis. acs.org Dinuclear metal complexes, featuring two adjacent metal ions, have proven particularly effective. For example, diiron complexes such as [Fe₂O(bipy)₄(H₂O)(HO)]³⁺ can hydrolyze phosphodiesters in aqueous solutions. acs.org The mechanism is thought to involve one metal center binding the phosphate ester while the other activates a hydroxide ligand, which then acts as an intramolecular nucleophile. acs.org Similarly, dinuclear cobalt(III) complexes have been studied for their ability to hydrolyze coordinated phosphate diesters, with the reaction pathway depending on the specific structure of the ester and the complex. acs.org These studies highlight the importance of the catalyst's architecture in facilitating the cleavage of the P-O bond. acs.orgacs.org Furthermore, inorganic iron oxide nanoparticles have also been shown to act as biocatalysts, significantly promoting the hydrolysis of various phosphate esters. nih.gov

A foundational study in this area was conducted by Kumamoto and Westheimer, who specifically investigated the rates and mechanisms of the hydrolysis of both mono- and dibenzyl phosphates, providing key data for this class of compounds. acs.orgcapes.gov.br

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of specific nuclei. For a phosphorus-containing compound like azane;dibenzyl hydrogen phosphate (B84403), a multi-nuclear NMR approach is essential.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the organic moieties of the molecule—specifically the two benzyl (B1604629) groups.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For the dibenzyl hydrogen phosphate anion, the spectrum typically shows distinct signals for the aromatic protons of the phenyl rings and the methylene (B1212753) (-CH₂-) protons of the benzyl groups. The integration of these signals confirms the ratio of protons in the molecule. The chemical shifts (δ) are influenced by the electronegative oxygen atoms and the aromatic ring currents.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. chemicalbook.com A typical ¹³C NMR spectrum for dibenzyl hydrogen phosphate, acquired with proton decoupling, would display separate signals for the methylene carbons and the distinct carbons of the phenyl rings (ipso, ortho, meta, para). chemicalbook.commagritek.com The position of these signals confirms the structure of the benzyl groups and their attachment to the phosphate core via an oxygen atom. The availability of ¹³C NMR data is noted in several chemical databases. guidechem.com

Table 1: Representative ¹H NMR Spectral Data for Dibenzyl Hydrogen Phosphate

| Assignment | Chemical Shift (ppm) | Multiplicity / Coupling (J) |

| Phenyl (Ar-H) | 7.32 - 7.28 | Multiplet |

| Methylene (O-CH₂-Ph) | 5.003 | Doublet, J(C,P-31) = 7.5 Hz |

| Acidic Proton (P-OH) | 11.78 | Singlet (broad) |

Note: Data is for the dibenzyl hydrogen phosphate moiety. The ammonium (B1175870) (azane) protons would appear as a separate signal, often broad and dependent on solvent and concentration.

For phosphorus-containing compounds, ³¹P NMR spectroscopy is an exceptionally powerful and direct tool for analysis. researchgate.net Since ³¹P has a nuclear spin of ½ and is 100% naturally abundant, it provides sharp, easily interpretable spectra without the need for isotopic enrichment. wikipedia.org

The chemical shift in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom, including its oxidation state, coordination number, and the nature of the substituents. nih.govorganicchemistrydata.org For azane;dibenzyl hydrogen phosphate, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, located in the characteristic region for phosphate esters. The precise chemical shift confirms the presence of the phosphate group and provides information about its protonation state and ionic interactions with the ammonium cation. nih.gov Coupling between phosphorus and nearby protons (e.g., in the methylene groups) can be observed in proton-coupled spectra, providing further structural confirmation. nih.gov

Solution NMR is a vital tool for investigating dynamic processes and reaction mechanisms in a non-destructive manner. nih.gov Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC), variable temperature NMR, and kinetic analysis by NMR can provide detailed mechanistic insights. nih.goved.ac.uk

For azane;dibenzyl hydrogen phosphate, solution NMR could be employed to study proton exchange dynamics between the phosphate hydroxyl group and the ammonium cation. It can also be used to monitor reactions involving the phosphate group, such as its role as a phosphorylating agent or its hydrolysis. For instance, by monitoring the changes in ¹H and ³¹P NMR spectra over time, researchers can identify intermediates, determine reaction rates, and elucidate the structural transformations that occur in solution. nih.gov The use of advanced NMR experiments like Diffusion-Ordered Spectroscopy (DOSY) can help to confirm the association of the ammonium cation with the dibenzyl hydrogen phosphate anion in solution by showing that they diffuse at the same rate. nih.gov

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and assessing the purity of a compound. For azane;dibenzyl hydrogen phosphate, which is an ionic salt, electrospray ionization (ESI) is a commonly used soft ionization technique.

In ESI-MS, the dibenzyl hydrogen phosphate component is typically observed as its deprotonated ion [M-H]⁻ in negative ion mode, with a mass-to-charge ratio (m/z) corresponding to the C₁₄H₁₄O₄P⁻ species. glentham.com High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which allows for the unambiguous determination of the elemental formula (C₁₄H₁₅O₄P for the neutral acid). glentham.com The ammonium cation [NH₄]⁺ would be observed in positive ion mode. The mass spectrum can also reveal the presence of impurities. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure by showing characteristic losses, such as the loss of benzyl groups. glentham.com

Table 2: Mass Spectrometry Data for the Dibenzyl Hydrogen Phosphate Anion

| Ion | Calculated m/z (Monoisotopic) | Observed m/z | Technique |

| [M-H]⁻ | 277.0635 | 277.0635 | ESI-QTOF (Negative Mode) glentham.com |

| [M] | 278.0708 | 278.0 (Molecular Ion) | EI (75 eV) guidechem.com |

Single Crystal X-ray Diffraction Analysis

While NMR and MS provide information about molecular connectivity and formula, single-crystal X-ray diffraction (SCXRD) offers the definitive determination of the three-dimensional structure of a compound in the solid state. ed.ac.uknih.gov

To perform SCXRD, a high-quality single crystal of azane;dibenzyl hydrogen phosphate is required. nih.gov The compound crystallizes in a specific lattice, and when irradiated with X-rays, it produces a unique diffraction pattern. bldpharm.com By analyzing the positions and intensities of the diffracted spots, crystallographers can calculate the electron density distribution within the crystal and thus determine the precise location of each atom.

The resulting crystal structure would confirm the molecular formula C₁₄H₁₈NO₄P. nih.gov More importantly, it would provide a detailed picture of the ionic and intermolecular interactions that define the solid-state architecture. This includes:

Bond lengths and angles within the dibenzyl hydrogen phosphate anion.

The conformation of the benzyl groups.

The precise geometry of the hydrogen bonding network between the ammonium (azane) cation (NH₄⁺) and the phosphate anion (O=P(O⁻)(OCH₂Ph)₂). The ammonium ion acts as a hydrogen bond donor, while the phosphate oxygens act as acceptors, forming a stable, repeating three-dimensional lattice. wikipedia.org

This level of structural detail is crucial for understanding the physicochemical properties of the compound and its behavior in the solid state.

Elucidation of Intermolecular Interactions

The crystal structure and stability of Azane;dibenzyl hydrogen phosphate are significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds. In the solid state, the ammonium cation (NH₄⁺) and the dibenzyl hydrogen phosphate anion ([(C₆H₅CH₂)₂PO₂]⁻) are held together by these non-covalent forces.

The dihydrogen phosphate anions (H₂PO₄⁻), and by extension the structurally related dibenzyl hydrogen phosphate anion, are known to form extensive hydrogen-bonding networks. researchgate.netdoaj.org These anions can self-assemble into various architectures, including infinite chains and two-dimensional sheets. researchgate.netresearchgate.net In the case of Azane;dibenzyl hydrogen phosphate, the primary interaction is the hydrogen bonds formed between the ammonium ion (N-H) and the phosphate group (P=O and P-O⁻). The protons of the ammonium ion act as hydrogen bond donors, while the oxygen atoms of the phosphate group serve as acceptors.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in Azane;dibenzyl hydrogen phosphate. The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific vibrational modes.

The key functional groups and their expected absorption regions are:

N-H Stretching: The ammonium ion (NH₄⁺) exhibits characteristic N-H stretching vibrations, typically appearing in the range of 3300-3500 cm⁻¹. pressbooks.pub These bands can sometimes be broad due to hydrogen bonding. In similar ammonium-containing compounds, bands around 2200 and 1936 cm⁻¹ have also been attributed to NH₄⁺ ions. researchgate.net

P=O and P-O Stretching: The phosphate group is central to the molecule's IR spectrum. The phosphoryl (P=O) stretch is a strong, sharp absorption typically found in the 1300-1000 cm⁻¹ region. The P-O single bond stretching vibrations also occur in this region, often resulting in a high-intensity, complex band. researchgate.netsci-hub.stnih.gov For instance, a composite band peaking around 1044 cm⁻¹ is characteristic of P-O bond stretching. researchgate.net

Aromatic and Aliphatic C-H Stretching: The benzyl groups give rise to aromatic C-H stretching absorptions between 3000-3100 cm⁻¹ and aliphatic C-H stretching from the methylene (-CH₂-) bridge in the 2850-2960 cm⁻¹ range. pressbooks.pub

Aromatic C=C Stretching: The vibrations of the benzene (B151609) rings produce several bands of variable intensity in the 1450-1600 cm⁻¹ region. pressbooks.pub

O-P-O Bending: The bending vibrations of the O-P-O bonds within the phosphate group typically appear as medium-intensity bands in the lower frequency region, around 500-670 cm⁻¹. sci-hub.st

The following table summarizes the expected IR absorption bands for Azane;dibenzyl hydrogen phosphate based on its constituent functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ammonium (N-H) | Stretching | 3300 - 3500 | Medium to Strong, Sharp |

| Phosphate (P=O) | Stretching | 1300 - 1000 | Strong, Sharp |

| Phosphate (P-O) | Stretching | 1200 - 800 | Strong, often Broad |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium |

| Aliphatic (C-H) | Stretching | 2850 - 2960 | Medium |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Variable |

| Phosphate (O-P-O) | Bending | 500 - 670 | Medium |

This table is interactive. Click on the headers to sort the data.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for the separation, purification, and analysis of Azane;dibenzyl hydrogen phosphate, ensuring the isolation of the compound from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and analyzing the product distribution of Azane;dibenzyl hydrogen phosphate. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. sielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase, such as C18-modified silica (B1680970), is used in conjunction with a polar mobile phase. For the analysis of dibenzyl phosphate and its ammonium salt, a common mobile phase consists of a mixture of acetonitrile (B52724) (a polar organic solvent) and water, often with an acid modifier like phosphoric acid or formic acid to ensure good peak shape and retention. sielc.com The use of phosphate buffers in the mobile phase is also a standard practice in the HPLC analysis of phosphate-containing compounds. sigmaaldrich.comavantorsciences.comcarlroth.comsigmaaldrich.comavantorsciences.com

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The relatively nonpolar benzyl groups of the molecule will interact with the C18 stationary phase, while the polar phosphate-ammonium salt portion will have a higher affinity for the aqueous mobile phase. By carefully controlling the gradient or isocratic composition of the mobile phase, a precise separation from impurities can be achieved. sielc.com

| Parameter | Typical Conditions for HPLC Analysis |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18-modified silica (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile and Water, often with a phosphoric or formic acid modifier sielc.com |

| Detection | UV-Vis Detector (aromatic rings provide strong chromophore) or Mass Spectrometry (MS) sielc.com |

This table is interactive. Click on the headers to sort the data.

For the preparative-scale purification of Azane;dibenzyl hydrogen phosphate, silica gel column chromatography is a widely used and effective method. Silica gel, a porous form of silicon dioxide, serves as the polar stationary phase.

The purification process relies on the principle of adsorption chromatography. A solution containing the crude product is loaded onto the top of a column packed with silica gel. A solvent system (the mobile phase or eluent) is then passed through the column. The separation occurs because different components of the mixture have different affinities for the silica gel surface. The highly polar silanol (B1196071) (Si-OH) groups on the surface of the silica gel interact strongly with polar molecules via hydrogen bonding. researchgate.net

In the case of Azane;dibenzyl hydrogen phosphate, the polar ammonium phosphate head will adsorb onto the silica gel, while the less polar dibenzyl portion has weaker interactions. By using a mobile phase of appropriate polarity, often a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), the compound can be selectively eluted from the column, leaving behind more polar or less polar impurities. researchgate.net The selection of the eluent system is critical; a gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to achieve optimal separation. researchgate.net

| Parameter | Typical Conditions for Silica Gel Chromatography |

| Stationary Phase | Silica Gel (SiO₂) |

| Mobile Phase (Eluent) | A mixture of nonpolar and polar solvents (e.g., Hexane/Ethyl Acetate, Dichloromethane (B109758)/Methanol) |

| Principle | Adsorption based on polarity differences |

| Application | Preparative scale purification |

This table is interactive. Click on the headers to sort the data.

Catalytic Roles and Applications of Dibenzyl Hydrogen Phosphate

Role as a Reagent in Transition Metal-Catalyzed Reactions

Dibenzyl hydrogen phosphate (B84403) has been identified as a key component in several transition metal-catalyzed reactions, where it can act as a promoter or a nucleophile, significantly impacting reaction efficiency and selectivity.

The functionalization of otherwise inert C-H bonds is a central goal in modern organic synthesis. In this context, dibenzyl hydrogen phosphate has been found to be a critical promoter for the palladium-catalyzed alkylation of unactivated γ-C(sp³)-H bonds in aliphatic amine substrates. psu.edu

In a study utilizing a picolinamide (B142947) directing group, the combination of a palladium catalyst, a silver carbonate (Ag₂CO₃) oxidant, and dibenzyl hydrogen phosphate, (BnO)₂PO₂H, was essential for the successful alkylation of primary C(sp³)-H bonds with primary alkyl iodides. psu.edu These reactions provide a direct method for synthesizing valuable N-containing products from accessible starting materials. The precise role of dibenzyl hydrogen phosphate is believed to be multifaceted, potentially involving aiding the C-H activation step or facilitating the regeneration of the active catalyst.

The promotional effect of dibenzyl hydrogen phosphate is highly specific to the reaction type. In a contrasting example, during the optimization of an 8-aminoquinoline-directed palladium-catalyzed C(sp²)-H arylation, dibenzyl hydrogen phosphate, described as a commonly used additive in C-H functionalizations, was found to have a significant negative impact, drastically reducing the reaction yield. nih.govacs.org This highlights that the influence of this additive is finely tuned to the specific mechanics of the C-H functionalization reaction being performed.

Table 1: Effect of Additives on 8-AQ-Directed C(sp²)-H Arylation This interactive table summarizes the results from the optimization of an 8-aminoquinoline-directed C(sp²)–H arylation reaction, highlighting the negative effect of dibenzyl hydrogen phosphate in this specific context.

| Entry | Additive | Equivalents | Yield (%) |

|---|---|---|---|

| 1 | None | - | 50 |

| 2 | (BnO)₂PO₂H | 0.2 | 12 |

| 3 | PivOH | 0.2 | Low Yield |

| 4 | NaOAc | 0.2 | 61 |

Dibenzyl hydrogen phosphate also functions as an effective nucleophile in reactions catalyzed by cobalt-salen complexes. Specifically, a Co(III)(salen)OTs catalyst has been successfully employed for the ring-opening of various terminal epoxides using dibenzyl hydrogen phosphate. psu.educhemrxiv.org

This method demonstrates excellent regioselectivity, affording the desired phosphorylated products in yields of up to 85%. psu.educhemrxiv.org The reaction is a key step in the highly efficient synthesis of enantiopure mixed-diacyl phosphatidic acids, including complex structures like photoswitchable phosphatidic acid mimics. psu.edu The cobalt-salen complex activates the epoxide, making it susceptible to nucleophilic attack by the dibenzyl hydrogen phosphate. The mechanism of the broader class of (salen)Co(III)-catalyzed hydrolytic kinetic resolutions of epoxides involves a cooperative bimetallic pathway, where one cobalt complex acts as a Lewis acid to activate the epoxide, and a second complex delivers the nucleophile. digitellinc.com

Table 2: Cobalt(III)-Salen Catalyzed Ring-Opening of Epoxides with Dibenzyl Phosphate This interactive table presents selected examples from the synthesis of phosphatidic acids via the Co(III)-salen catalyzed ring-opening of epoxides, showcasing the yields for different substrates.

| Epoxide Substrate | Product | Yield (%) |

|---|---|---|

| (S)-Trityl Glycidyl Ether | (S)-Dibenzyl (2-hydroxy-3-(trityloxy)propyl) phosphate | 85 |

| (S)-tert-Butyldiphenylsilyl Glycidyl Ether | Dibenzyl (3-((tert-butyldiphenylsilyl)oxy)-2-hydroxypropyl) phosphate | 85 |

| (S)-Benzyl Glycidyl Ether | (S)-Dibenzyl (3-(benzyloxy)-2-hydroxypropyl) phosphate | 84 |

| (S)-Geranylgeranyl Glycidyl Ether | (S)-Dibenzyl (2-hydroxy-3-(geranyloxy)propyl) phosphate | 64 |

Data sourced from supporting information for the synthesis of various phosphatidic acids. nih.gov

Advanced Applications in Chemical Synthesis and Materials Science

Utilization in the Synthesis of Complex Organic Molecules

Dibenzyl hydrogen phosphate (B84403) is a crucial reagent in the synthesis of several complex and biologically important organic molecules. Its chemical properties, particularly the protective nature of the benzyl (B1604629) groups, make it an ideal starting material for phosphorylation reactions.

Synthesis of Phosphatidic Acid Derivatives

Phosphatidic acids are fundamental components of cell membranes and are involved in cellular signaling pathways. acs.orgontosight.ai The synthesis of structurally defined phosphatidic acids is essential for studying their biological functions. Dibenzyl hydrogen phosphate serves as a key reagent in the synthesis of these important molecules.

One effective strategy involves the cobalt(III)-salen-catalyzed ring-opening of terminal epoxides with dibenzyl hydrogen phosphate. This reaction exhibits excellent regioselectivity and can produce the desired phosphorylated product in high yields. The use of dibenzyl phosphate is advantageous because the resulting protected phospholipids (B1166683) are readily purified using standard laboratory techniques like silica (B1680970) gel chromatography. The benzyl groups can then be removed under mild conditions to yield the final phosphatidic acid. This methodology has been successfully applied to the efficient synthesis of enantiopure mixed-diacyl phosphatidic acids. chemimpex.com

Another approach describes the preparation of dibenzyl esters of phosphatidic acids followed by mono-debenzylation. This process, which involves boiling with anhydrous sodium iodide in an acetone (B3395972) solution, allows for the specific formation of monobenzyl esters of phosphatidic acids. ontosight.ai

| Synthetic Approach | Key Reagents | Key Features | Reference |

| Cobalt-catalyzed epoxide ring-opening | Dibenzyl hydrogen phosphate, Co(III)-salen catalyst, Terminal epoxides | High regioselectivity and yield, facile purification of protected intermediates. | chemimpex.com |

| Mono-debenzylation | Dibenzyl esters of phosphatidic acids, Anhydrous sodium iodide | Selective formation of monobenzyl esters. | ontosight.ai |

Preparation of Peptidoglycan Precursor Lipid II and Analogues

Lipid II is an essential precursor in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. sigmaaldrich.comsynthonix.comthermofisher.com Its complex structure makes its chemical synthesis a challenging but important endeavor for studying bacterial cell wall formation and for the development of new antibiotics. Dibenzyl hydrogen phosphate plays a role as an intermediate in the synthesis of Lipid II and its analogues.

In a modular chemical synthesis of Lipid II, a key step involves the α-selective phosphite (B83602) formation on a disaccharide intermediate using dibenzyl N,N-diisopropylphosphoramidite. The resulting phosphite is then oxidized to yield a dibenzyl α-phosphate intermediate. sigmaaldrich.combldpharm.com This dibenzyl phosphate-protected intermediate is then further elaborated through a series of reactions, including coupling with a prenyl monophosphate and subsequent deprotection steps, to ultimately afford Lipid II or its analogues. sigmaaldrich.com The use of dibenzyl phosphate facilitates the introduction of the phosphate moiety in a controlled and stereoselective manner.

Intermediacy in Active Pharmaceutical Ingredient (API) Synthesis (Focus on chemical methodology, not drug action)

Active Pharmaceutical Ingredients (APIs) are the biologically active components of a drug product. chemresearchco.com The synthesis of complex APIs often involves multiple steps and the use of specific intermediates to construct the final molecular architecture. Dibenzyl hydrogen phosphate serves as a crucial intermediate in the synthesis of the API Fosaprepitant (B1673561). ontosight.aisynthonix.comchemresearchco.com

Fosaprepitant is a prodrug that is converted to the active drug Aprepitant. The synthesis of Fosaprepitant often proceeds through a dibenzyl fosaprepitant intermediate. ontosight.ai In one synthetic route, Aprepitant is reacted with tetrabenzyl pyrophosphate to yield a dibenzyl ester intermediate. synthonix.comchemresearchco.com This intermediate, which is a derivative of dibenzyl hydrogen phosphate, is then subjected to debenzylation to afford the final API. synthonix.com Another process describes the direct use of dibenzyl fosaprepitant, which is then converted to Fosaprepitant dimeglumine through hydrogenation to remove the benzyl groups. ontosight.ai The dibenzyl phosphate moiety serves as a protected form of the phosphate group, which is unmasked in a later stage of the synthesis.

Dibenzyl Hydrogen Phosphate in Polymer and Coating Formulations

Beyond its role in the synthesis of discrete organic molecules, dibenzyl hydrogen phosphate also finds applications in materials science, particularly in the formulation of polymers and coatings. ontosight.ai

Role as a Modifying Additive in Polymer Production

Dibenzyl phosphate is utilized as a modifying additive in the production of plastics and polymers. ontosight.ai It can function as a plasticizer, flame retardant, and lubricant. ontosight.ai As a plasticizer, it can increase the flexibility and durability of the polymer. Its function as a flame retardant is of particular interest in enhancing the safety of polymeric materials. Phosphorus-containing compounds, in general, are known to act as flame retardants by promoting the formation of a protective char layer upon combustion, which insulates the underlying material and impedes the release of flammable volatiles. glentham.com While the specific mechanisms for dibenzyl phosphate are not extensively detailed in publicly available research, its utility as a flame retardant additive is recognized by chemical suppliers. ontosight.ai Furthermore, its lubricating properties can be beneficial in the processing of polymers. ontosight.ai

Future Research Trajectories and Unexplored Frontiers

Development of Novel Synthetic Routes with Enhanced Efficiency

Future research is poised to develop more streamlined and efficient synthetic strategies. Key areas of exploration include:

Catalytic Approaches: Investigating novel catalysts that can promote the phosphorylation of benzyl (B1604629) alcohol with higher selectivity and efficiency. This could involve exploring different metal-based or organocatalytic systems.

Alternative Phosphorylating Agents: Exploring the use of less hazardous and more atom-economical phosphorylating agents to replace traditional reagents like phosphorus trichloride (B1173362).

Process Optimization: Utilizing process analytical technology (PAT) and design of experiments (DoE) to optimize reaction parameters such as temperature, solvent, and catalyst loading for existing and new synthetic routes to maximize yield and purity.

A recent patent discloses a method for preparing dibenzyl phosphate (B84403) from dibenzyl phosphite (B83602) through an oxidation reaction in an alkaline solution using permanganate (B83412), claiming a yield of over 60%. researchgate.net Another improved process involves modifying the solvent system and reaction conditions to achieve a total yield of up to 67.4%. researchgate.net These advancements highlight the ongoing efforts to enhance the synthetic efficiency of dibenzyl hydrogen phosphate.

Investigation of Dibenzyl Hydrogen Phosphate in Asymmetric Catalysis

Chiral phosphoric acids, particularly those derived from BINOL, have emerged as powerful catalysts in a vast array of asymmetric transformations. ethz.ch While dibenzyl hydrogen phosphate itself is achiral, its structural simplicity and modifiability make it an intriguing platform for the development of new chiral catalysts.

Future research in this area could focus on:

Chiral Ligand Development: Synthesizing chiral derivatives of dibenzyl hydrogen phosphate to be used as ligands in transition-metal catalyzed asymmetric reactions. The benzyl groups offer sites for the introduction of chiral auxiliaries or functionalities that can induce stereoselectivity.

Brønsted Acid Catalysis: Exploring the potential of functionalized, chiral dibenzyl hydrogen phosphate derivatives as Brønsted acid catalysts for various organic transformations.

Co-catalysis: Investigating the role of dibenzyl hydrogen phosphate as a co-catalyst or additive in asymmetric reactions, where it might influence the activity and selectivity of the primary chiral catalyst through hydrogen bonding or other non-covalent interactions.

The development of new chiral catalysts is a vibrant area of research, and leveraging the dibenzyl phosphate scaffold could lead to novel and effective catalytic systems for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries.

Advanced Mechanistic Investigations Using in situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is paramount for the rational design of more efficient and selective chemical processes. While techniques like ³¹P-NMR have been employed to study reactions involving dibenzyl hydrogen phosphate, the application of advanced in situ spectroscopic methods can provide deeper insights. Current time information in Bangalore, IN.

Future research should aim to:

Utilize a Broader Range of Techniques: Employ a variety of in situ spectroscopic tools such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR), Raman spectroscopy, and advanced NMR techniques (e.g., diffusion-ordered spectroscopy - DOSY) to monitor reaction progress in real-time. These techniques can provide valuable information about the formation and consumption of reactants, intermediates, and products.

Probe Reaction Intermediates: In situ spectroscopy can help in the direct observation and characterization of transient intermediates, which are often key to understanding the reaction pathway and selectivity.

Kinetic Studies: Perform detailed kinetic analyses under various reaction conditions to elucidate the rate-determining steps and the influence of different parameters on the reaction rate.

Computational Modeling: Combine experimental in situ data with theoretical calculations (e.g., Density Functional Theory - DFT) to build comprehensive models of the reaction mechanism at the molecular level.

For example, in situ ATR-IR and DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) have been used to investigate the oxidative dehydrogenation and disproportionation of benzyl alcohol, providing valuable mechanistic details. researchgate.net Applying similar methodologies to reactions involving dibenzyl hydrogen phosphate will undoubtedly lead to a more profound understanding of its chemical behavior.

Design and Synthesis of New Functionalized Derivatives

The versatility of the dibenzyl hydrogen phosphate molecule lies in the potential for functionalization of its benzyl groups. The design and synthesis of new derivatives with tailored properties could open up a wide range of new applications.

Future research directions in this area include:

Introduction of Functional Groups: Systematically introducing various functional groups (e.g., electron-donating or electron-withdrawing groups, halogens, or other reactive moieties) onto the phenyl rings of the benzyl groups.

Structure-Property Relationship Studies: Investigating how these modifications influence the physical, chemical, and catalytic properties of the resulting derivatives. This could involve studying changes in acidity, solubility, thermal stability, and reactivity.

Targeted Applications: Designing and synthesizing derivatives for specific applications, such as:

Polymer Chemistry: As monomers or additives to create functional polymers with enhanced properties.

Materials Science: For the development of new materials with specific optical or electronic properties.

Bioconjugation: As linkers for attaching to biomolecules for diagnostic or therapeutic purposes.

While the synthesis of some functionalized phosphate derivatives is known, a systematic exploration of the chemical space around dibenzyl hydrogen phosphate is a promising and largely untapped area of research.

Expanding Applications in Green Chemistry and Sustainable Processes

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. Dibenzyl hydrogen phosphate and its future derivatives have the potential to contribute significantly to this field.

Key areas for future research include:

Development of Greener Phosphorylation Methods: Investigating the use of dibenzyl hydrogen phosphate as a greener alternative to traditional phosphorylating agents that are often more hazardous and produce more waste.

Use of Renewable Feedstocks: Exploring synthetic routes to dibenzyl hydrogen phosphate and its derivatives that utilize renewable starting materials.

Solvent-Free or Green Solvent Reactions: Developing reactions involving dibenzyl hydrogen phosphate that can be performed in the absence of a solvent or in environmentally benign solvents such as water or ionic liquids.

The development of sustainable and efficient methods for chemical synthesis is a critical challenge for the 21st century. By focusing on the green chemistry aspects of dibenzyl hydrogen phosphate, researchers can contribute to the development of more environmentally friendly chemical processes.

Q & A

Q. What synthetic methods are available for dibenzyl hydrogen phosphate, and how can reaction efficiency be optimized?

Dibenzyl hydrogen phosphate can be synthesized via reactions with acyl chlorides (e.g., oxalyl chloride) under controlled conditions to form pyrophosphates. Key optimization parameters include reaction time, temperature (e.g., room temperature for pyrophosphate formation), and stoichiometric ratios. For instance, oxalyl chloride reacts with dibenzyl hydrogen phosphate to yield tetrabenzyl pyrophosphate, with yields improved by avoiding moisture and using anhydrous solvents . Multi-kilogram scale synthesis requires precise stoichiometry and purification via recrystallization or column chromatography .

Q. What analytical techniques are critical for characterizing dibenzyl hydrogen phosphate and its derivatives?

- Elemental analysis : Confirms purity (e.g., C and H content in tetrabenzyl pyrophosphate) .

- NMR spectroscopy : Identifies structural features, such as benzyl group environments and phosphorus-oxygen bonding .

- Fluorescence spectroscopy : Measures binding constants (e.g., 1.3 × 10³ M⁻¹ for interactions with synthetic receptors) .

- HPLC-MS : Monitors reaction progress and quantifies conversion rates in catalytic studies .

Q. What safety protocols are essential when handling dibenzyl hydrogen phosphate?

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact.

- Store waste separately and dispose via certified hazardous waste facilities to prevent environmental contamination .

- Avoid exposure to moisture or reactive agents (e.g., carbodiimides) without proper ventilation .

Advanced Research Questions

Q. How do hydrogen bonding and receptor design influence the binding affinity of dibenzyl hydrogen phosphate?

Binding affinity to polyammonium receptors increases with the number of hydrogen bonds (each contributing ~1.2–1.7 kcal/mol) and cleft size. For example, receptor 121 (larger cleft) showed a ΔG° 1.4 kcal/mol lower than receptor 120 , enhancing stabilization. Molecular modeling and fluorescence titration validate these trends, with binding constants up to 10⁴ M⁻¹ in chloroform .

Q. What catalytic systems enable efficient oxidative photocleavage of dibenzyl hydrogen phosphate?

Flavin–guanidinium ion conjugates under LED light (440 nm) in MeCN-d₃ achieve up to 58% conversion in 4 hours. Solvent polarity and pH critically impact efficiency: neutralized phosphate esters show higher reactivity than protonated forms. D₂O as a solvent reduces conversion rates due to competing hydrolysis pathways .

Q. Why is dibenzyl hydrogen phosphate preferred in cobalt-catalyzed epoxide ring-opening for phosphatidic acid synthesis?

The benzyl groups act as protecting groups, enabling silica gel purification of intermediates. Post-synthesis hydrogenolysis with Pd/C removes benzyl groups cleanly, yielding enantiopure phosphatidic acids. This method avoids 1,2-acyl shifts and allows regio-selective primary alcohol phosphorylation .

Q. How does the reaction mechanism with carbodiimides facilitate pyrophosphate synthesis from dibenzyl hydrogen phosphate?

Carbodiimides (e.g., dicyclohexylcarbodiimide) act as dehydrating agents, promoting condensation via nucleophilic attack by the phosphate oxygen. Anhydrous conditions and excess carbodiimide maximize yields (>80%). Reaction monitoring via TLC or ³¹P NMR ensures completion .

Methodological Considerations

- Binding constant determination : Use fluorescence titration with receptors in chloroform, correlating quenching effects with concentration gradients .

- Catalytic optimization : Screen solvents (MeCN vs. D₂O) and catalyst loadings (e.g., 20 mol% flavin conjugates) under controlled LED exposure .

- Scale-up synthesis : Implement inert atmospheres (N₂/Ar) and slow reagent addition to prevent exothermic side reactions .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.